Structural properties of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester
Structural properties of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester
Whitepaper: Structural Architecture and Synthetic Utility of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester
Executive Summary
The compound (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353971-50-2) represents a highly privileged structural motif in modern drug discovery and asymmetric catalysis. Built upon the rigid trans-1,2-diaminocyclohexane (DACH) scaffold, this molecule features a precisely desymmetrized diamine core. One nitrogen is sequestered as a carbamate (benzyl ester/Cbz), providing lipophilicity and protecting-group stability, while the adjacent nitrogen is functionalized with an isopropyl group, creating a sterically hindered secondary amine. This whitepaper dissects the physicochemical properties, conformational dynamics, and validated synthetic workflows for this compound, highlighting its emerging role as a core pharmacophore in targeted protein degradation (e.g., IKZF2 degraders) and chiral ligand design[1].
Conformational Dynamics and Structural Architecture
The cyclohexane ring in 1,2-diaminocyclohexane derivatives predominantly adopts a chair conformation. In the trans-isomer, the two nitrogen substituents are locked in a diequatorial orientation, which minimizes 1,3-diaxial interactions and imparts exceptional conformational rigidity[2][3].
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The Cbz-Carbamate Moiety: The carbamic acid benzyl ester serves a dual purpose. Synthetically, it is a robust protecting group orthogonal to standard alkylation conditions. Pharmacologically, the Cbz group acts as a potent hydrogen bond acceptor (via the carbonyl oxygen) and a lipophilic anchor (via the benzyl ring), capable of engaging in π−π stacking within deep hydrophobic protein pockets.
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The Isopropylamine Moiety: The addition of the isopropyl group transforms the primary amine into a sterically encumbered secondary amine. This specific modification modulates the pKa of the nitrogen, increasing its basicity while simultaneously restricting its rotational freedom. In medicinal chemistry, this isopropyl-amine vector is frequently utilized to occupy specific hydrophobic sub-pockets, enhancing target selectivity[1][4].
Physicochemical Profiling
Understanding the quantitative properties of this scaffold is critical for predicting its behavior in biological systems and organic solvents. The table below summarizes the core metrics.
| Property | Value | Analytical Significance |
| Chemical Name | (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester | IUPAC standard nomenclature. |
| CAS Registry Number | 1353971-50-2 | Unique identifier for database indexing[5]. |
| Molecular Formula | C17H26N2O2 | Defines atomic composition. |
| Molecular Weight | 290.41 g/mol | Optimal for Lipinski's Rule of 5 compliance. |
| Topological Polar Surface Area | 50.3 Ų | Indicates excellent membrane permeability. |
| LogP (Predicted) | ~3.2 | Balances aqueous solubility and lipophilicity. |
| Hydrogen Bond Donors | 2 | Crucial for target-protein engagement. |
| Hydrogen Bond Acceptors | 2 | Facilitates interaction with kinase/ligase hinges. |
Validated Synthetic Methodology
The synthesis of this compound requires precise desymmetrization of the DACH core. The following protocol outlines a self-validating, two-phase workflow designed to maximize yield while preventing over-alkylation.
Phase 1: Desymmetrization via Mono-Cbz Protection
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Objective: Selectively protect one primary amine of trans-1,2-diaminocyclohexane.
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Procedure: Dissolve trans-1,2-diaminocyclohexane (1.0 eq) in a 1:1 mixture of methanol and water. Adjust the pH to ~4.5 using 1M HCl.
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Causality: Adjusting the pH to 4.5 selectively mono-protonates the diamine. Because the protonated amine is non-nucleophilic, this statistically and electronically forces the benzyl chloroformate to react exclusively with the remaining free amine, preventing the formation of the di-Cbz byproduct.
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Addition: Cool the solution to 0 °C. Add benzyl chloroformate (0.9 eq) dropwise over 1 hour.
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Validation: Following basic workup (pH 10 extraction with DCM), LC-MS must confirm the mono-protected intermediate ( [M+H]+=249.1 ).
Phase 2: Reductive Amination
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Objective: Introduce the isopropyl group to the free primary amine.
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Procedure: Dissolve the mono-Cbz intermediate (1.0 eq) in 1,2-dichloroethane (DCE). Add acetone (1.5 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions.
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Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 or LiAlH4 because it is a mild, chemo-selective reducing agent. It reduces the transient iminium ion efficiently but is not powerful enough to reduce the unreacted acetone or cleave the sensitive Cbz-carbamate group.
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Validation: Post-purification, 1 H NMR must show the characteristic septet of the isopropyl methine proton at ~2.8 ppm, confirming successful alkylation.
Figure 1: Step-by-step synthetic workflow for (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester.
Applications in Medicinal Chemistry and Catalysis
The (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester scaffold acts as a critical branching point for two major fields of chemical research:
Targeted Protein Degradation (PROTACs/Molecular Glues): Recent advancements in oncology have utilized this specific scaffold to develop degraders for IKZF2 (Ikaros family zinc finger protein 2), a transcription factor implicated in regulatory T-cell stability within tumor microenvironments[1]. By deprotecting the Cbz group, the resulting primary amine is coupled to a glutarimide derivative (an E3 ligase binder, such as cereblon). The isopropyl-cyclohexyl moiety specifically interacts with the target protein, facilitating the formation of the ternary complex required for ubiquitination and subsequent degradation[1][4].
Asymmetric Organocatalysis: Derivatives of 1,2-diaminocyclohexane are the cornerstone of Jacobsen-type thiourea catalysts and Salen ligands[2][6]. The rigid chiral backbone dictates the stereochemical outcome of reactions such as the asymmetric Strecker synthesis or Henry reaction[3][6]. The isopropyl group provides necessary steric bulk to shield one face of the reactive intermediate, while the Cbz group can be swapped for hydrogen-bond donating motifs (like thioureas) to activate electrophiles.
Figure 2: Downstream derivatization pathways for the DACH-carbamate scaffold.
References
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Chemical Reviews (ACS Publications) - trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis. Available at:[Link]
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Molecules (MDPI) - Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Available at:[Link]
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Scholarly Commons - Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands. Available at: [Link]
- Google Patents - US11185537B2: 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.
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New Drug Approvals - BMS-741672 Synthesis and Intermediates. Available at: [Link]
Sources
- 1. US11185537B2 - 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKE" by Carim van Beek [scholarlycommons.pacific.edu]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester/CAS:1353971-50-2-HXCHEM [hxchem.net]
- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry [mdpi.com]
